molecular formula C20H22N2O B5299018 (2-ethyl-1-methyl-1H-imidazol-5-yl)(4-methylphenyl)phenylmethanol

(2-ethyl-1-methyl-1H-imidazol-5-yl)(4-methylphenyl)phenylmethanol

Cat. No. B5299018
M. Wt: 306.4 g/mol
InChI Key: AOHUBYPOVXLHCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-ethyl-1-methyl-1H-imidazol-5-yl)(4-methylphenyl)phenylmethanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of (2-ethyl-1-methyl-1H-imidazol-5-yl)(4-methylphenyl)phenylmethanol is not fully understood. However, studies have suggested that it may act as an inhibitor of certain enzymes and receptors, leading to its potential therapeutic effects.
Biochemical and Physiological Effects
Studies have shown that this compound may have various biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects. It has also been shown to affect the levels of certain neurotransmitters in the brain, which may be relevant to its potential use in the treatment of neurological diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using (2-ethyl-1-methyl-1H-imidazol-5-yl)(4-methylphenyl)phenylmethanol in lab experiments is its relatively simple synthesis method. It is also a relatively stable compound, which makes it easier to handle and store. However, one limitation is that its mechanism of action is not fully understood, which may make it challenging to interpret experimental results.

Future Directions

There are several future directions for the study of (2-ethyl-1-methyl-1H-imidazol-5-yl)(4-methylphenyl)phenylmethanol. One potential direction is to further investigate its potential use in the treatment of various diseases, particularly neurological diseases. Another direction is to explore its potential use in drug delivery systems and as a catalyst in chemical reactions. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
In conclusion, this compound is a chemical compound that has shown promising results in various fields of scientific research. Its relatively simple synthesis method and potential therapeutic effects make it an attractive compound for further study. However, further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of (2-ethyl-1-methyl-1H-imidazol-5-yl)(4-methylphenyl)phenylmethanol involves a multi-step process that includes the reaction of 2-ethyl-1-methyl-1H-imidazole-5-carbaldehyde and 4-methylbenzaldehyde in the presence of a base catalyst. The resulting intermediate is then reduced to the desired product using a reducing agent such as sodium borohydride.

Scientific Research Applications

(2-ethyl-1-methyl-1H-imidazol-5-yl)(4-methylphenyl)phenylmethanol has been extensively studied for its potential applications in various fields of scientific research. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use in drug delivery systems and as a catalyst in chemical reactions.

properties

IUPAC Name

(2-ethyl-3-methylimidazol-4-yl)-(4-methylphenyl)-phenylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O/c1-4-19-21-14-18(22(19)3)20(23,16-8-6-5-7-9-16)17-12-10-15(2)11-13-17/h5-14,23H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOHUBYPOVXLHCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(N1C)C(C2=CC=CC=C2)(C3=CC=C(C=C3)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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